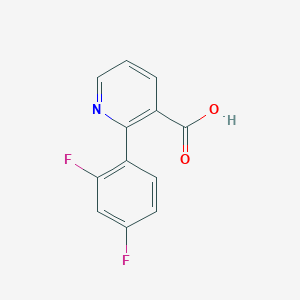

2-(2,4-DIFLUOROPHENYL)NICOTINIC ACID

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-3-4-8(10(14)6-7)11-9(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDKEBBNNNJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687314 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258633-84-9 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2,4 Difluorophenyl Nicotinic Acid and Analogues

Direct Synthetic Routes to 2-(2,4-DIFLUOROPHENYL)NICOTINIC ACID

The construction of the this compound scaffold can be achieved through several strategic synthetic methodologies. These routes are designed to efficiently assemble the bi-aryl system, which is central to the molecule's structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the synthesis of bi-aryl compounds. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired bi-aryl product and regenerate the palladium(0) catalyst. mdpi.com The versatility of this reaction allows for the coupling of a wide array of substrates with various functional groups. nih.gov Recent advancements have focused on developing more robust and efficient catalyst systems, including those based on palladium, to facilitate these transformations under milder conditions and with lower catalyst loadings. rsc.org

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid or its ester) with (2,4-difluorophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity.

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role in Reaction | Example |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂ |

| Organoboron Reagent | Provides the aryl group | (2,4-Difluorophenyl)boronic acid |

| Aryl Halide | The other coupling partner | 2-Chloronicotinic acid |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Condensation Reactions Involving Difluoroacetophenone Precursors

An alternative approach to constructing the 2-aryl-nicotinic acid framework involves condensation reactions. These methods build the pyridine (B92270) ring of the nicotinic acid onto a pre-existing difluorophenyl ketone. For instance, a synthetic route could start from a 1-(2,4-difluorophenyl)ethanone derivative.

A general strategy involves the synthesis of 1-(2,4-difluorophenyl)-2,2-difluoro-2-(methylthio)-1-ethanone from 1-bromo-2,4-difluorobenzene (B57218) and ethyl 2,2-difluoro-2-(methylthio)acetate. epo.org This intermediate can then undergo further transformations. While not a direct condensation to form the nicotinic acid, such precursors are valuable in multi-step syntheses.

Another relevant transformation is the self-condensation of arylglyoxals, which can be generated in situ from acetophenones. nih.gov This highlights the utility of ketone precursors in forming complex heterocyclic structures. The synthesis of various difluoroacetophenone derivatives has been documented, providing a range of starting materials for such condensation strategies. epo.org

Derivatization Strategies and Functional Group Transformations of this compound Scaffold

Once the this compound core is synthesized, it can be further modified to produce a wide array of derivatives with potentially diverse biological activities. These derivatizations typically target the carboxylic acid and pyridine ring functionalities.

Synthesis of Nicotinamide (B372718) Derivatives

The conversion of the carboxylic acid group of nicotinic acid derivatives into amides is a common and important transformation. Nicotinamides are a class of compounds with a broad spectrum of biological activities. mdpi.commdpi.com

The synthesis of nicotinamide derivatives can be achieved by first converting the nicotinic acid to its more reactive acyl chloride. This is often accomplished using a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comprepchem.com The resulting nicotinoyl chloride is then reacted with a suitable amine to form the corresponding nicotinamide. mdpi.comprepchem.com This method is highly versatile, allowing for the introduction of a wide range of substituents on the amide nitrogen. For example, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized through this route. mdpi.com

Table 2: Synthesis of Nicotinamide Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Nicotinic Acid | Thionyl Chloride | Amine | Nicotinamide |

| Nicotinic Acid | Oxalyl Chloride | Amine | Nicotinamide |

Formation of Nicotinic Acid Hydrazides

Nicotinic acid hydrazides are another important class of derivatives that serve as key intermediates in the synthesis of various heterocyclic compounds. These hydrazides are typically prepared by the reaction of a nicotinic acid ester with hydrazine (B178648) hydrate. pharmascholars.com Alternatively, a process for condensing a nicotinic acid with hydrazine in the presence of a titanium or zirconium catalyst has been developed. google.com

The resulting nicotinic acid hydrazide can then be used in subsequent reactions. For example, it can be reacted with various aldehydes to form Schiff bases, which are compounds containing a C=N double bond. pharmascholars.com These Schiff bases themselves can exhibit a range of biological activities and can be further modified. pharmascholars.com

Cyclization Reactions to Form Heterocyclic Systems

The nicotinic acid hydrazide scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems. For instance, nicotinic acid hydrazides can be used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. nih.govresearchgate.net One common method involves reacting the hydrazide with carbon disulfide in the presence of a base to form a 5-mercapto-1,3,4-oxadiazole ring. nih.gov

Furthermore, the reaction of hydrazide derivatives with various reagents can lead to the formation of other heterocyclic rings. For example, treatment of a nicotinic acid hydrazide with an appropriate aldehyde can lead to the formation of hydrazones, which can then be cyclized. mdpi.com The reaction of a chloro-substituted pyridazine (B1198779) derivative, which can be synthesized from a butanoic acid derivative, with various amino-substituted compounds can also lead to the formation of fused heterocyclic systems. mdpi.com These cyclization reactions significantly expand the chemical diversity of compounds that can be accessed from the this compound core.

Regioselective Functionalization Approaches

The direct and selective functionalization of the pyridine scaffold is a critical endeavor, as these motifs are prevalent in pharmaceuticals and agrochemicals. rsc.orgnih.gov The electron-deficient nature of the pyridine ring and the strong coordinating power of the nitrogen atom often complicate direct C-H functionalization, necessitating advanced synthetic strategies to control the position of substitution. rsc.org

Several innovative methods have been developed to overcome these challenges. For instance, directing group-free meta-C–H functionalization has been achieved by temporarily converting the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization before rearomatizing. nih.govscispace.com Another powerful strategy involves the use of a temporary blocking group, derived from inexpensive materials like maleic acid, to enable exclusive Minisci-type decarboxylative alkylation at the C-4 position. nih.gov

Functionalization at the C-4 position can also be achieved by converting pyridines into heterocyclic phosphonium (B103445) salts. These salts can be subsequently transformed into various derivatives, including heteroaryl ethers, with high regioselectivity. acs.org This two-step sequence provides access to products that are difficult to obtain through other methods. acs.org

Furthermore, the use of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. chemistryviews.org By carefully choosing precursors, such as 3-chloro-2-ethoxypyridine, chemists can generate 3,4-pyridynes that react with nucleophiles and electrophiles in a controlled manner. chemistryviews.orgrsc.org The regioselectivity of nucleophilic addition to the pyridyne can be governed by substituents on the precursor, which influence the distortion of the transient triple bond. nih.gov This approach has been successfully applied to the synthesis of highly substituted pyridines. rsc.org More recently, the use of organosodium bases has been shown to override the intrinsic C-2 selectivity of organolithium reagents, enabling direct C-4 metalation and subsequent functionalization. chemrxiv.org

Below is a summary of various regioselective functionalization strategies for the pyridine ring.

| Strategy | Target Position(s) | Key Features | Reference(s) |

| Dearomatization-Rearomatization | meta (C-3/C-5) | Temporary conversion to an electron-rich intermediate allows for electrophilic functionalization. | nih.govscispace.com |

| Blocking Group-Assisted Minisci Reaction | C-4 | A simple maleate-derived blocking group directs radical alkylation specifically to the C-4 position. | nih.gov |

| Heterocyclic Phosphonium Salt Formation | C-4 | Two-step sequence involving conversion to a C-4 phosphonium salt followed by substitution. | acs.org |

| Pyridyne Intermediates | C-3 and C-4 | Generation of a 3,4-pyridyne allows for sequential, regioselective addition of a nucleophile and an electrophile. | chemistryviews.orgrsc.orgnih.gov |

| Undirected Metalation | C-4 | Use of n-butylsodium enables direct sodiation at the C-4 position, bypassing the typical C-2 functionalization. | chemrxiv.org |

| Photochemical Radical Functionalization | C-4 or C-6 | SET reduction of pyridinium (B92312) ions generates pyridinyl radicals that couple with allylic radicals with distinct regioselectivity. | acs.orgnih.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms behind pyridine functionalization is crucial for the development of new and more efficient synthetic methods. Research in this area explores the transient species and reaction pathways that govern the outcomes of these complex transformations.

Studies on Carbene Mechanisms in Pyridine Fluorination

While the direct fluorination of pyridines via a carbene mechanism is not extensively documented in the reviewed literature, the generation and reactivity of pyridine-derived carbenes in other contexts have been a subject of detailed mechanistic study. These investigations provide a foundational understanding of how such intermediates could potentially be harnessed.

A significant study has shown that pyridine carbenes, specifically N-phenyl pyrid-2-ylidenes, can be generated as temporary intermediates. nih.gov The mechanism involves the nucleophilic addition of a pyridine to a benzyne (B1209423) intermediate, forming a zwitterionic adduct. This adduct rapidly undergoes an intramolecular proton shift, yielding the corresponding pyridine carbene. nih.gov

Although this research establishes a viable pathway for generating carbene intermediates from pyridines and their subsequent reactions, the application of this specific mechanism to achieve pyridine fluorination remains an area for future exploration.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Difluorophenyl Nicotinic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.

Despite a thorough search of scientific literature and chemical databases, specific experimental FT-IR data for 2-(2,4-difluorophenyl)nicotinic acid could not be located. Therefore, a data table of its characteristic FT-IR absorption bands cannot be provided at this time. For reference, studies on nicotinic acid itself show characteristic peaks for C-H, C=O, C=C, and C-N stretching and bending vibrations. researchgate.netnih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

As with FT-IR, specific experimental FT-Raman spectroscopic data for this compound is not available in the public domain based on the conducted research. Consequently, a data table of its Raman shifts cannot be presented. Studies on related molecules like dinicotinic acid have utilized FT-Raman spectroscopy to analyze their vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Specific experimental ¹H NMR data for this compound was not found in the searched literature. Therefore, a data table of its chemical shifts, multiplicities, and coupling constants cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Detailed experimental ¹³C NMR data for this compound is not available in the reviewed scientific resources. As a result, a data table of its carbon chemical shifts cannot be provided.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

A specific experimental mass spectrum or detailed fragmentation data for this compound could not be located in the available literature. This information is crucial for confirming the molecular weight and assessing the purity of the compound.

X-ray Diffraction (XRD) Analysis for Crystalline Structures

For instance, the crystal structures of related fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, have been determined using single-crystal XRD. dcu.iemdpi.com In these structures, the aromatic rings tend to be largely coplanar, with the amide group oriented at an angle influenced by the formation of intermolecular hydrogen bonds. dcu.ie For N-(2,4-difluorophenyl)-2-fluorobenzamide, the crystal system is reported as monoclinic with the space group Pn. mdpi.com It is anticipated that this compound would also exhibit a non-planar conformation due to steric hindrance between the two aromatic rings.

The determination of the crystal structure of nicotinic acid itself has been achieved using 3D electron diffraction tomography, a technique particularly useful for nanocrystalline materials that are not amenable to conventional single-crystal XRD. nanomegas.com This highlights an alternative method that could be employed for the structural analysis of this compound if suitable single crystals are difficult to obtain.

A summary of expected crystallographic parameters, based on analogous structures, is presented in the interactive table below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intermolecular Forces | O-H···N (acid-pyridine), O-H···O (acid-acid), C-H···F, π-π stacking |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic transitions and photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum is dictated by the π-electron system of the molecule, which includes both the pyridine (B92270) and the difluorophenyl rings.

For the parent compound, nicotinic acid, the UV absorption spectrum in an acidic solution exhibits characteristic peaks at approximately 213 nm and 261 nm. researchgate.net The introduction of the 2,4-difluorophenyl substituent at the 2-position of the pyridine ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. The fluorine atoms, being electron-withdrawing, may also influence the energy of the molecular orbitals and thus the absorption wavelengths.

Fluorescence spectroscopy provides information about the excited state of the molecule. While nicotinic acid itself is generally non-fluorescent, it can be converted into a fluorescent derivative. nih.gov For instance, after derivatization, nicotinic acid shows an emission maximum at around 380 nm upon excitation at 318 nm. nih.gov In other studies, fluorescence responses for nicotinic acid have been observed with excitation and emission wavelengths of 435 nm and 525 nm, respectively, after a specific analytical procedure. researchgate.net The fluorescence properties of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state.

The anticipated UV-Vis and fluorescence spectral data are summarized in the interactive table below.

| Spectroscopic Technique | Parameter | Expected Range/Value |

| UV-Vis Absorption | λmax (nm) | 220-280 nm |

| Fluorescence Emission | λem (nm) | Dependent on derivatization and solvent, likely in the 350-550 nm range |

| Fluorescence Excitation | λex (nm) | Dependent on derivatization and solvent, likely in the 300-450 nm range |

Investigations into Tautomeric Forms and Spectroscopic Signatures

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration for this compound. wikipedia.org This compound can potentially exist in several tautomeric forms, including the canonical carboxylic acid form, a zwitterionic form where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated, and keto-enol tautomers.

The equilibrium between these tautomers is influenced by several factors, including the solvent polarity, pH, and the electronic nature of substituents. rsc.org In polar solvents, the zwitterionic form may be stabilized. The presence of the electron-withdrawing 2,4-difluorophenyl group can also affect the acidity of the carboxylic proton and the basicity of the pyridine nitrogen, thereby shifting the tautomeric equilibrium. nih.gov

Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms.

NMR Spectroscopy: 1H and 13C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The protonation state of the pyridine nitrogen and the carboxylic acid group will result in distinct chemical shifts for the protons and carbons in the different tautomers. For example, the chemical shift of the proton attached to the pyridine nitrogen in the zwitterionic form would be significantly different from that of the carboxylic acid proton in the neutral form.

FTIR Spectroscopy: The vibrational frequencies of the C=O and O-H bonds of the carboxylic acid, as well as the C=N and C=C bonds of the pyridine ring, will differ between the tautomers. The carboxylic acid form will show a characteristic C=O stretching vibration, while the zwitterionic form will exhibit carboxylate (COO-) stretches at different wavenumbers.

UV-Vis Spectroscopy: Each tautomer will have a unique electronic structure and, consequently, a distinct UV-Vis absorption spectrum. Changes in the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium. rsc.org

The potential tautomers and their distinguishing spectroscopic features are outlined in the interactive table below.

| Tautomer | Key Spectroscopic Signature (Technique) |

| Carboxylic Acid | C=O stretch (~1700 cm-1) in FTIR; COOH proton signal in 1H NMR |

| Zwitterion | COO- stretches (~1600-1550 and 1400 cm-1) in FTIR; N-H proton signal in 1H NMR |

Spectroscopic Probes for Intermolecular Interactions in Solid-State Forms

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, which can be elucidated using various spectroscopic techniques. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing hydrogen bonding. nih.gov The stretching frequency of the O-H group in the carboxylic acid is particularly sensitive to its involvement in hydrogen bonds. A broad and red-shifted O-H stretching band in the solid-state FTIR spectrum, compared to the gas phase or a dilute solution in a non-polar solvent, is a clear indication of strong hydrogen bonding. researchgate.netrsc.org Similarly, the C=O stretching frequency will also be affected by hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides detailed information about the local environment of atoms in the solid state.

1H ssNMR: The chemical shifts of protons involved in hydrogen bonds (e.g., the carboxylic acid proton) are highly informative about the strength and geometry of these interactions. researchgate.net

13C ssNMR: The chemical shifts of carbon atoms, particularly those in the carboxylic acid group and the aromatic rings, are sensitive to the crystal packing and intermolecular interactions.

19F ssNMR: Given the presence of two fluorine atoms, 19F ssNMR can be a particularly useful probe. The 19F chemical shifts are sensitive to the local environment and can provide information on intermolecular interactions involving the fluorine atoms, such as C-H···F hydrogen bonds. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and can also be used to study the vibrational modes affected by intermolecular interactions. The low-frequency region of the Raman spectrum can provide information about lattice vibrations, which are directly related to the intermolecular forces in the crystal. nih.gov

The application of these techniques can reveal the specific synthons, or recurring patterns of intermolecular interactions, that define the supramolecular structure of this compound in the solid state.

The following table summarizes the spectroscopic techniques and the information they provide about intermolecular interactions.

| Spectroscopic Probe | Information Gained |

| FTIR Spectroscopy | Presence and strength of hydrogen bonds (O-H···N, O-H···O) through shifts in vibrational frequencies. nih.govresearchgate.net |

| Solid-State NMR | Proximity of atoms, hydrogen bond strengths, and identification of non-equivalent molecules in the unit cell. researchgate.net |

| Raman Spectroscopy | Complementary vibrational data and information on lattice modes related to intermolecular forces. nih.gov |

Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorophenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. aalto.fi It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. nih.gov For 2-(2,4-difluorophenyl)nicotinic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net

Table 1: Example of Optimized Geometric Parameters for a Related Nicotinic Acid Derivative (Niacin) (Data is illustrative, based on findings for Niacin, and serves as an example of typical DFT results)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.2-1.4 | - |

| C-C (ring) | 1.3-1.5 | - |

| C-N (ring) | 1.37-1.4 | - |

| O-H | 0.966 | - |

| C-C-N | - | ~120 |

| C-O-H | - | ~109 |

Source: Adapted from general data on nicotinic acid derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, FMO analysis would reveal the distribution of electron density. Typically, in such aromatic systems, the HOMO and LUMO are distributed across the π-conjugated framework. DFT calculations on a related triazole derivative containing a 2,4-difluorophenyl group showed the HOMO localized on the phenyl ring while the LUMO was spread across the triazole part, indicating a potential for intramolecular charge transfer (ICT) upon excitation. researchgate.net This ICT character is crucial for many electronic applications.

Table 2: Example FMO Data from a Related Compound (1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide) (This data illustrates the type of results obtained from FMO analysis)

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Source: Adapted from data on a related difluorophenyl compound. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These parameters, based on conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors for this compound would be calculated using the energies of the frontier orbitals. Studies on Niacin have shown it to be a strong electrophile, and similar behavior would be investigated for its difluorophenyl derivative. researchgate.net

Table 3: Example Global Reactivity Descriptors for Niacin (This data is illustrative for a related parent compound)

| Parameter | Definition | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.44 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.50 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.97 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.47 |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 3.19 |

Source: Adapted from DFT calculations on Niacin. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. northwestern.edu They are crucial for technologies like frequency conversion and optical switching. nih.gov The NLO response of a molecule is governed by its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are sought for NLO applications. researchgate.netnih.gov

Computational chemistry can predict these properties. For molecules like this compound, the presence of electron-donating (pyridine nitrogen) and electron-withdrawing (carboxylic acid, difluorophenyl) groups can lead to significant intramolecular charge transfer, a key requirement for a large NLO response. DFT calculations on similar donor-π-acceptor systems have been used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess their potential as NLO materials. researchgate.netnorthwestern.edu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions.

Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions (zero potential).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine (B92270) ring, making them sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. researchgate.net This analysis is vital for predicting intermolecular interactions and reactive sites.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The way molecules pack together in the solid state is determined by intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions give rise to a supramolecular architecture. nih.gov Understanding this architecture is crucial as it influences physical properties like melting point, solubility, and crystal morphology.

For this compound, the carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The pyridine nitrogen is also a strong hydrogen bond acceptor. These features suggest that the molecule is likely to form robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer or chains involving the pyridine nitrogen. Furthermore, the fluorine atoms can participate in C-H···F interactions, and the aromatic rings can engage in π-π stacking. mdpi.com Analysis of related crystal structures, like N-(2,4-difluorophenyl)-2-fluorobenzamide, reveals extensive networks of N-H···O and C-H···F interactions that define the crystal packing. mdpi.com Computational studies can complement experimental X-ray diffraction by quantifying the energies of these different interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different types of close contacts.

Key aspects that would be investigated include:

H···H Contacts: Typically a major contributor due to the abundance of hydrogen atoms on the molecular surface. In one analysis of a Schiff base, H···H interactions accounted for 65% of the total surface. nih.gov

F···H/H···F Contacts: The presence of two fluorine atoms would make these interactions significant. The fingerprint plot would show characteristic wings corresponding to these contacts. In studies of other chlorinated molecules, similar halogen-hydrogen contacts contributed significantly, around 21.0% to 33.6%. nih.gov

C···H/H···C Contacts: These represent van der Waals interactions and are generally a substantial component of the crystal packing, often contributing around 17-19%. nih.govnih.gov

O···H/H···O Contacts: Arising from the carboxylic acid group, these would be crucial for forming hydrogen bonds.

Other Contacts: Minor contributions from N···H, C···C, and C···N contacts would also be quantified to provide a complete picture of the crystal's cohesion.

An illustrative data table, based on findings for other complex organic molecules, is shown below to demonstrate the typical output of such an analysis.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 40 - 65% | General van der Waals forces, often the largest contributor. |

| F···H/H···F | 15 - 25% | Key interactions involving the fluorine substituents. |

| C···H/H···C | 15 - 20% | van der Waals and weak hydrogen bond interactions. |

| O···H/H···O | 5 - 10% | Primarily strong hydrogen bonding from the carboxylic acid. |

| N···H/H···N | 2 - 6% | Interactions involving the pyridine nitrogen. |

| C···C | < 5% | Indicates potential π-π stacking interactions. |

This table is illustrative and based on data from related compounds; it does not represent experimental data for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in 3D space. chemtools.orgjussieu.fr It is based on the electron density (ρ) and its reduced density gradient (s). The method generates isosurfaces that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. nih.gov The color of the isosurface indicates the nature and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak, delocalized interactions (van der Waals, π-stacking), and red for repulsive interactions (steric clashes). chemtools.org

For this compound, an NCI analysis would reveal:

Hydrogen Bonds: A strong, attractive interaction (blue isosurface) would be expected between the carboxylic acid groups of adjacent molecules, likely forming a dimer.

Van der Waals Interactions: Extensive green surfaces would appear between the aromatic rings, indicating the presence of stabilizing dispersion forces.

Intramolecular Interactions: The analysis could also show weak intramolecular hydrogen bonds, for instance, between the carboxylic acid's hydroxyl group and the pyridine nitrogen, or interactions involving the fluorine atoms.

The results are often presented as a 2D plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix. researchgate.net Spikes in the low-density, low-gradient region of this plot confirm the presence of non-covalent interactions. jussieu.fr

Hydrogen Bonding and Pi-Stacking Interactions

The crystal structure of this compound would be heavily influenced by hydrogen bonding and π-stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the two aromatic rings (difluorophenyl and pyridine) are capable of engaging in π-stacking.

Hydrogen Bonding: The primary hydrogen bonding motif would likely be the formation of a centrosymmetric dimer via strong O-H···O bonds between the carboxylic acid groups of two molecules. This is a very common arrangement for carboxylic acids in the solid state. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor. frontiersin.org Studies on nicotine (B1678760) salts have shown the formation of N-H···N hydrogen bonds that generate chains. nih.gov

Pi-Stacking Interactions: The electron-deficient difluorophenyl ring and the pyridine ring can interact with rings of neighboring molecules. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined through crystal structure analysis. In related structures, π-π stacking interactions are crucial for creating extended supramolecular networks. researchgate.netnih.gov The distance between the centroids of interacting rings, typically between 3.6 and 3.9 Å, would be used to characterize these interactions. nih.gov The fluorine atoms would modulate the electrostatic potential of the phenyl ring, influencing the nature of the stacking.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, estimating its binding affinity. researchgate.net For this compound, this would involve docking it into the active site of a biologically relevant protein target. Nicotinic acid and its derivatives are known to interact with various receptors and enzymes. mdpi.commdpi.com

The process would involve:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using software to explore various binding poses of the ligand within the protein's active site.

Scoring: Each pose is assigned a score (e.g., in kcal/mol) that estimates the binding free energy. Lower scores typically indicate better binding affinity. nih.gov

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues.

A hypothetical docking study could yield results like those in the table below, which is based on studies of similar molecules. nih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Hypothetical Kinase | -9.8 | TYR 210, LYS 155, PHE 280 | Yes (with LYS 155) |

| Hypothetical GPCR | -8.5 | TRP 112, SER 190, ASN 310 | Yes (with SER 190, ASN 310) |

| Nitroreductase | -7.2 | SER 448, GLU 623 | Yes (with SER 448) |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and stability of a system. nih.gov An MD simulation of this compound, either in solution or bound to a target protein, would illuminate its dynamic behavior. nih.gov

Key insights from MD simulations would include:

Conformational Flexibility: The simulation would explore the rotational freedom around the single bond connecting the phenyl and pyridine rings, revealing the most stable conformations (the conformational landscape). Analysis of other bifunctional molecules has shown how such flexibility is key to their function. researchgate.net

Binding Stability: When simulated as a complex with a protein, MD can assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) calculations would show whether the ligand remains stably bound in the active site or if it dissociates.

Solvent Effects: Simulations in an aqueous environment would show how water molecules interact with the compound, particularly with the polar carboxylic acid group and the fluorine atoms, influencing its solubility and conformation.

Structure-Activity Relationship (SAR) and Structure-Kinetics Relationship (SKR) Studies

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov For this compound, an SAR study would involve synthesizing and testing a series of analogs to understand how specific structural modifications affect a particular biological outcome (e.g., receptor binding, enzyme inhibition). nih.gov

Hypothetical SAR insights could include:

Role of Fluorine Atoms: Comparing the activity of the 2,4-difluoro analog with non-fluorinated, mono-fluorinated, and other di-fluorinated isomers would reveal the importance of the fluorine atoms' positions and electron-withdrawing effects on activity.

Carboxylic Acid Group: Modifying the carboxylic acid to an ester or an amide would determine its necessity for activity, as this group is often crucial for forming key hydrogen bonds with a target. mdpi.com

Pyridine Ring: Altering the substitution pattern on the pyridine ring could modulate activity and selectivity.

Structure-Kinetics Relationship (SKR) is a more advanced analysis that links a compound's structure to its binding kinetics, specifically the association (on-rate) and dissociation (off-rate) constants, which determine the drug-target residence time. nih.gov A long residence time can often lead to improved efficacy and duration of action in vivo. rsc.orgnih.gov An SKR study would investigate how modifications to the this compound scaffold influence how quickly it binds to and dissociates from its target, providing a more dynamic understanding of its interaction beyond simple affinity. nih.gov

Theoretical Kinetic Studies for Mechanistic Understanding

Theoretical kinetic studies are pivotal in elucidating the reaction mechanisms for the synthesis of complex molecules like this compound. While specific theoretical kinetic data for this exact compound is not extensively available in public literature, we can infer the mechanistic pathways and the nature of kinetic investigations from studies on analogous structures, particularly those involving the formation of a carbon-carbon (C-C) bond between a pyridine ring and a phenyl group. The synthesis of 2-arylnicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemistryjournals.netresearchgate.net Computational chemistry, primarily through Density Functional Theory (DFT), offers profound insights into the kinetics and thermodynamics of these catalytic cycles. dergipark.org.tr

A theoretical investigation into the synthesis of this compound would typically model the entire catalytic cycle of the palladium-catalyzed cross-coupling reaction. This cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net DFT calculations can be employed to determine the geometries of the reactants, intermediates, transition states, and products, as well as their corresponding energies. dergipark.org.tr

The oxidative addition of an aryl halide to a palladium(0) complex is often the initial and rate-determining step. Theoretical studies can model the energy barrier for this step, providing kinetic data. Following this, the transmetalation step, where the organoboron compound transfers the aryl group to the palladium complex, is investigated. Finally, the C-C bond-forming reductive elimination step, which yields the desired product and regenerates the palladium(0) catalyst, is computationally analyzed. chemistryjournals.net

Kinetic studies grounded in computational methods can also explore the influence of various ligands on the palladium catalyst, the effects of the solvent, and the role of the base in the reaction mechanism. By calculating the activation energies for each step, a complete energy profile of the reaction can be constructed. This not only helps in understanding the reaction mechanism at a molecular level but also aids in optimizing reaction conditions for higher yields and selectivity. For instance, computational studies have been instrumental in understanding how different phosphine (B1218219) ligands can influence the rates of reductive elimination in palladium-catalyzed cross-coupling reactions. mit.edu

Below is a representative table outlining the types of data that would be generated from a DFT-based theoretical kinetic study of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a 2-arylnicotinic acid derivative.

| Parameter | Description | Typical Computational Method | Example of a Finding |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. | DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). | The oxidative addition step might have the highest activation energy, indicating it is the rate-determining step of the catalytic cycle. |

| Reaction Energy (ΔG) | The overall free energy change of a reaction step. A negative value indicates a thermodynamically favorable (exergonic) step. | DFT calculations on the optimized geometries of reactants and products. | The reductive elimination step is typically highly exergonic, driving the catalytic cycle forward. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. Its analysis reveals the nature of bond formation and breaking. | Transition state optimization algorithms within DFT software packages. | The transition state for reductive elimination would show the incipient C-C bond between the pyridine and phenyl rings. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be calculated using Transition State Theory. | Eyring equation applied to the calculated activation free energy. | Rate constants can be compared for different ligands or substrates to predict the most efficient catalytic system. |

Such theoretical kinetic investigations are indispensable for the rational design and optimization of synthetic routes for complex pharmaceutical intermediates like this compound.

Research Applications and Mechanistic Insights for 2 2,4 Difluorophenyl Nicotinic Acid in Biological Contexts

Molecular Target Modulation and Mechanism of Action Studies

The mechanism of action for 2-(2,4-difluorophenyl)nicotinic acid and its close analogs is primarily understood through the lens of their anti-inflammatory and antimicrobial properties, drawing parallels with the known NSAID, diflunisal (B1670566).

While specific enzyme inhibition assays for this compound are not extensively detailed in the public domain, the primary mechanism of its parent compound, diflunisal, involves the inhibition of prostaglandin (B15479496) synthesis. drugbank.comdrugs.com This action is achieved by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the conversion of arachidonic acid into prostaglandins. patsnap.com Prostaglandins are key mediators of pain and inflammation. drugbank.comdrugs.com

There is currently no specific research available detailing the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs) or other specific receptor targets. While the nicotinic acid moiety is a component of the compound's name and structure, its substitution with a bulky difluorophenyl group significantly alters its chemical properties compared to simple nicotinic acid, which is known to interact with the G protein-coupled receptor GPR109A.

Research on the parent compound, diflunisal, has identified a novel mechanism where it binds directly to both HMGB1 and CXCL12, disrupting their heterocomplex formation and thus inhibiting immune cell recruitment. nih.gov However, similar receptor or protein interaction studies have not been reported for its nicotinic acid-based aza-analogs.

Research into aza-analogs of diflunisal, such as this compound, has provided insights into their ability to modulate key signaling pathways, particularly those involved in inflammation and bacterial virulence.

In studies using human primary macrophages stimulated with lipopolysaccharide (LPS), certain diflunisal aza-analogs demonstrated significant anti-inflammatory activity. nih.gov They were shown to decrease the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as prostaglandins. nih.gov This indicates a direct modulation of the inflammatory signaling cascade triggered by LPS.

Furthermore, the parent compound diflunisal is a known inhibitor of the accessory gene regulator (Agr) system in Staphylococcus aureus. frontiersin.orgnih.gov The Agr system is a crucial quorum-sensing signaling pathway that controls the expression of numerous virulence factors, including toxins that contribute to tissue damage and biofilm formation. frontiersin.orgnih.gov The development of aza-analogs like this compound is partly based on this anti-virulence property, aiming to create multi-target compounds that possess both anti-inflammatory and anti-bacterial signaling modulation capabilities. nih.gov

Antimicrobial Research Applications

The structural similarity to diflunisal, which has been repurposed as an anti-virulence agent, has prompted investigation into the antimicrobial potential of this compound and related compounds.

Derivatives of nicotinic acid have been a source of investigation for new antimicrobial agents. mdpi.com Specifically, aza-analogs of diflunisal have been synthesized and evaluated for their antibacterial properties. Research has shown that several of these compounds exhibit notable antibacterial activity. nih.gov

In one study, ten different diflunisal aza-analogs were tested and found to sensitize Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecium, to the effects of conventional antibiotics. nih.govrsc.org This suggests a potential role as adjunctive therapy to enhance the efficacy of existing treatments against multi-drug resistant infections. nih.gov

The mechanism for this activity is thought to be related to the anti-virulence properties of the parent compound, diflunisal, which can inhibit osteoblast cytotoxicity caused by toxins secreted by S. aureus without directly affecting bacterial growth. nih.govasm.org By inhibiting virulence factor production, these compounds can limit the pathogen's ability to cause disease and potentially make it more susceptible to other antibacterial agents. In the absence of other antibiotics, diflunisal alone has been shown to significantly reduce biofilm formation by S. aureus. frontiersin.org

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Diflunisal Aza-analogs | S. aureus, S. pyogenes, E. faecium | Sensitizes bacteria to beta-lactam antibiotics and protein synthesis inhibitors. | nih.gov |

| Acylhydrazone derivatives of nicotinic acid | Staphylococcus epidermidis, Staphylococcus aureus (MRSA) | Direct antibacterial activity (MIC = 1.95–15.62 µg/mL). | mdpi.com |

| Diflunisal (parent compound) | Staphylococcus aureus | Inhibits Agr system, reduces biofilm formation, and inhibits osteoblast cytotoxicity. | frontiersin.orgnih.gov |

To date, there are no specific studies published on the antimalarial screening or activity of this compound. While other derivatives of nicotinic acid and nicotinamide (B372718) have been explored for activity against Plasmodium falciparum, research has not yet been extended to this particular difluorophenyl-substituted analog.

Antitubercular Activity Assessment

The nicotinic acid scaffold is a cornerstone of antitubercular therapy, with its most famous derivative being isoniazid, a frontline drug for treating tuberculosis (TB). Research into new nicotinic acid derivatives is ongoing in the search for agents effective against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

The introduction of aryl groups to the nicotinic acid structure has been a strategy to develop new antitubercular agents. Studies on related compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, have shown that having a di-substituted aryl group with electron-withdrawing halogens at the 2-position of the scaffold can lead to potent activity. nih.gov For example, certain di-halogenated derivatives demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain of Mtb. nih.gov This suggests that the 2-(2,4-difluorophenyl) group in this compound could be a favorable substitution for antitubercular activity.

Furthermore, research into acylhydrazone derivatives of nicotinic acid has identified compounds with significant activity against Gram-positive bacteria, with some showing MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis. mdpi.comnih.gov While distinct from Mtb, this highlights the potential of modified nicotinic acids to act as effective antimicrobial agents. The structural features of this compound make it a logical candidate for synthesis and evaluation in antitubercular assays.

| Compound Class | Target Organism | Key Findings |

| Dihydroquinazolinone Derivatives | M. tuberculosis H37Rv | Di-halogenated aryl substitution at the 2-position resulted in a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov |

| Nicotinic Acid Acylhydrazones | Staphylococcus epidermidis | A derivative showed a potent MIC of 1.95 µg/mL. mdpi.com |

| Nicotinic Acid Acylhydrazones | Staphylococcus aureus (MRSA) | A derivative showed an MIC of 7.81 µg/mL. mdpi.com |

Antiviral Research Applications (e.g., HIV-1 Inhibition)

Heterocyclic compounds, including those based on nicotinic acid and related structures like quinazolines, have been investigated for their potential as antiviral agents. The quinazolinone scaffold, which is structurally analogous to 2-arylnicotinic acids, has been a basis for developing compounds with activity against various viruses, including Herpes Simplex Virus (HSV), vaccinia virus, and Human Immunodeficiency Virus (HIV). nih.govnih.gov

For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for antiviral properties. nih.gov One compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, was found to be active against the replication of HSV-1, HSV-2, and vaccinia virus, with a 50% inhibitory concentration (IC₅₀) of 12 μg/mL. nih.gov The research into these related structures suggests that the bi-aryl heterocyclic framework present in this compound could serve as a valuable starting point for the design of novel antiviral compounds.

| Compound | Virus | Activity (IC₅₀) |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid | HSV-1, HSV-2, Vaccinia | 12 µg/mL nih.gov |

Role as a Molecular Scaffold in Anticancer Research

Nicotinic acid and its derivatives have gained significant attention as molecular scaffolds for the development of new anticancer agents. nih.gov The core structure is amenable to chemical modifications that can lead to compounds with potent and selective activity against various cancer cell lines.

Research has demonstrated that certain nicotinic acid derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For example, novel derivatives have been synthesized that show selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One such compound exhibited a VEGFR-2 inhibition IC₅₀ of 0.068 µM. nih.gov

In another study, metal complexes of niflumic acid, a non-steroidal anti-inflammatory drug that is also a derivative of nicotinic acid, were evaluated for anticancer activity. nih.gov These complexes showed high cytotoxicity against human breast adenocarcinoma (MCF-7) cells, with IC₅₀ values as low as 11.14 µM. nih.gov Mechanistic studies revealed that these compounds induced apoptosis by inhibiting the PI3K/Akt signaling pathway. nih.gov Given these findings, the this compound scaffold holds potential as a basis for designing new anticancer drugs that could target pathways like VEGFR-2 or PI3K/Akt.

| Compound Class/Derivative | Cancer Cell Line | Target/Mechanism | Potency (IC₅₀) |

| Nicotinic Acid Derivative | HCT-15 (Colon) | VEGFR-2 Inhibition | 0.068 µM (Enzyme Assay) nih.gov |

| Co(II) complex of Niflumic Acid | MCF-7 (Breast) | PI3K/Akt Pathway Inhibition | 11.14 µM nih.gov |

| Ni(II) complex of Niflumic Acid | MCF-7 (Breast) | PI3K/Akt Pathway Inhibition | 41.47 µM nih.gov |

Kinase Inhibition Research Potential

The inhibition of protein kinases is a major strategy in modern drug discovery, particularly for cancer therapy. nih.govfrontiersin.org The nicotinic acid scaffold has emerged as a promising platform for developing novel kinase inhibitors.

As mentioned previously, derivatives of nicotinic acid have been successfully designed to target and inhibit VEGFR-2, which is a receptor tyrosine kinase. nih.gov The ability to selectively inhibit such kinases is crucial for developing targeted cancer therapies. The docking of one active nicotinic acid derivative into the VEGFR-2 binding pocket showed a similar binding mode to the established multi-kinase inhibitor, sorafenib. nih.gov

The anticancer activity of niflumic acid complexes through the inhibition of the PI3K/Akt pathway further underscores the potential of nicotinic acid-based compounds as kinase inhibitors, since PI3K is a lipid kinase and Akt is a serine/threonine kinase. nih.gov The this compound structure, with its specific electronic and steric properties, could be explored for its potential to inhibit a range of kinases involved in cellular proliferation and survival.

Development as Fluorescent Sensors

The development of fluorescent probes is essential for imaging and understanding biological processes at the cellular and subcellular levels. rsc.org Structures that bind to specific biological targets, such as nicotinic acid derivatives that interact with nicotinic acetylcholine receptors (nAChRs), can be chemically modified to create such probes. nih.govnih.gov

Researchers have successfully developed fluorescent probes for imaging α4β2* nAChRs by appending fluorophores to ligands based on the nicotinic structure. nih.govnih.gov For example, by modifying a known nAChR PET imaging agent, scientists created nifrodansyl and nifrofam, fluorescent probes that retain high affinity for the receptor. nih.govresearchgate.net This was achieved by replacing a fluorine atom on an alkyl chain with a larger fluorophore moiety, demonstrating that the core pharmacophore is tolerant of such modifications. nih.gov This principle could be applied to this compound, where the carboxylic acid group provides a convenient handle for attaching various fluorophores to potentially create new sensors for biological research. The inherent fluorescence of some aromatic systems could also be modulated by target binding, another avenue for sensor development. frontiersin.org

| Probe Name | Target | Fluorophore Type | Key Finding |

| Nifrodansyl | α4β2* nAChRs | Dansyl | Exhibited nanomolar affinity for the target receptor. nih.govresearchgate.net |

| Nifrofam | α4β2* nAChRs | Carboxyfluorescein (FAM) | Successfully labeled nAChR-expressing HEK cells. nih.gov |

Following a comprehensive search of publicly available scientific literature, no specific documents detailing the advanced analytical methodologies for the chemical compound This compound were found.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific methodologies for the following sections:

Advanced Analytical Methodologies for 2 2,4 Difluorophenyl Nicotinic Acid Research

Sample Preparation Techniques for Analytical Studies (e.g., Solid Phase Extraction)

Future Research Directions and Unexplored Avenues for 2 2,4 Difluorophenyl Nicotinic Acid

Exploration of Emerging Synthetic Strategies

While the synthesis of nicotinic acid derivatives is well-established, future research could focus on developing more efficient, regioselective, and environmentally benign methods for preparing 2-(2,4-difluorophenyl)nicotinic acid and its analogs.

A primary area for exploration is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This method is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids. researchgate.net Future studies could investigate the use of 2-chloronicotinic acid or its esters as a starting material, coupled with 2,4-difluorophenylboronic acid. nih.gov Research efforts could be directed towards optimizing catalyst systems, potentially using lower loadings of palladium catalysts or exploring more stable and active nickel-based catalysts, which are gaining attention for their unique reactivity. youtube.comsemanticscholar.org The use of microwave-assisted synthesis could also be explored to shorten reaction times and improve yields. semanticscholar.orgnih.gov

Another promising synthetic avenue is the decarboxylative coupling, where a carboxylic acid is directly coupled with a suitable partner, offering a more atom-economical approach. nih.govdiva-portal.org The development of one-pot procedures that combine multiple synthetic steps would also be a valuable contribution to the field.

Table 1: Potential Synthetic Approaches for this compound

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methods can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. emerginginvestigators.orgnih.gov Such studies can predict key parameters like bond lengths, bond angles, and charge distribution, which are crucial for understanding its reactivity and potential interactions with biological targets. emerginginvestigators.org Furthermore, computational analysis can elucidate the impact of the fluorine atoms on the molecule's conformational flexibility and its ability to form noncovalent interactions such as hydrogen bonds and halogen bonds. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org This information is valuable for designing synthetic reactions and understanding potential metabolic pathways. Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts.

Table 2: Potential Computational Studies on this compound

Identification and Validation of Novel Biological Targets

Nicotinic acid and its derivatives are known to interact with various biological targets, suggesting that this compound could have interesting pharmacological activities. nih.govresearchgate.net Future research should focus on screening this compound against a range of potential targets to uncover novel therapeutic applications.

One area of interest is its potential as a modulator of G-protein coupled receptors (GPCRs). Nicotinic acid itself is an agonist for the GPR109A receptor, which is involved in lipid metabolism. nih.gov The difluorophenyl substitution could alter the selectivity and potency of the compound for this or other related GPCRs.

Given the prevalence of the nicotinic acid scaffold in anticancer drug discovery, another avenue is the investigation of its effects on cancer-related pathways. nih.gov This could include screening against various protein kinases, which are often dysregulated in cancer. google.com The compound could also be investigated for its potential to inhibit enzymes involved in NAD+ biosynthesis, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a target in cancer therapy.

Furthermore, the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal (B1670566), which also contains a 2,4-difluorophenyl group, suggests that its anti-inflammatory potential through inhibition of cyclooxygenase (COX) enzymes could be explored. nih.govwikipedia.org

Potential Applications in Materials Science Research

The incorporation of fluorine into organic molecules can lead to materials with enhanced properties, such as increased thermal stability and chemical resistance. youtube.comman.ac.uk This makes this compound a promising building block for novel materials.

An unexplored area is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org The pyridine (B92270) nitrogen and the carboxylate group can coordinate to metal ions, while the difluorophenyl group can introduce fluorine-specific interactions within the framework, potentially influencing gas adsorption properties or catalytic activity. acs.org The thermal stability imparted by the fluorinated ring could lead to more robust MOFs.

Additionally, fluorinated organic compounds are being investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned through derivatization to create materials with desirable photophysical characteristics.

Investigations in Catalytic Chemistry

The nicotinic acid structure is present in various coenzymes and has been studied for its catalytic properties. nih.gov Future research could explore the potential of this compound and its derivatives as catalysts or ligands in organic synthesis.

The pyridine nitrogen atom can act as a Lewis base or coordinate to a metal center, making it a candidate for organocatalysis or as a ligand in transition metal catalysis. The electronic properties of the pyridine ring, modified by the electron-withdrawing difluorophenyl group, could influence the catalytic activity.

Esters and amides derived from this compound could be synthesized and evaluated for their catalytic activity in various reactions. acs.orgacs.org For instance, nicotinic acid has been shown to catalyze the electroreduction of metal ions by forming active complexes on electrode surfaces. nih.gov The fluorinated derivative could exhibit enhanced or altered catalytic behavior in similar systems. Furthermore, its potential as a precursor for chiral catalysts could be investigated, as chiral separation and analysis are crucial in modern chemistry. wikipedia.org

Q & A

Q. What synthetic methodologies are employed for synthesizing 2-(2,4-Difluorophenyl)nicotinic acid, and how is structural validation performed?

Synthesis typically involves condensation reactions between fluorinated aromatic aldehydes (e.g., 2,4-difluorobenzaldehyde) and nicotinic acid derivatives. For example, Knoevenagel or Suzuki-Miyaura coupling may be adapted for introducing the difluorophenyl group . Post-synthesis, characterization employs:

- NMR : Fluorine substituents cause distinct splitting patterns in and spectra due to spin-spin coupling.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., exact mass 214.0464 for CHFNO) .

- HPLC-PDA : Purity assessment using gradients optimized for polar fluorinated compounds .

Q. How do computational methods like DFT guide the study of electronic properties in fluorinated nicotinic acid derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts electronic structure, frontier molecular orbitals, and electrostatic potentials . Basis sets like 6-311++G(d,p) account for fluorine’s electronegativity. Key outputs include:

- HOMO-LUMO gaps to assess reactivity.

- Mulliken charges to identify nucleophilic/electrophilic sites.

- Validation against experimental UV-Vis or IR spectra .

Advanced Research Questions

Q. What experimental strategies elucidate the role of this compound in p38 MAP kinase inhibition?

- Molecular Docking : Use crystal structures of p38 MAP kinase (PDB ID: 1A9U) to model binding interactions. Fluorine atoms may engage in halogen bonding with kinase active sites .

- In Vitro Assays : Measure IC via kinase activity assays (e.g., ADP-Glo™) under varying pH and temperature conditions.

- SAR Studies : Compare with analogs (e.g., 2-(2,4-Difluorophenyl)thiophene) to identify critical substituents .

Q. How can researchers address contradictions in reported biological activities of fluorinated nicotinic acid derivatives?

Discrepancies may arise from:

- Stereochemical Variations : Enantiomeric purity (assessed via chiral HPLC) impacts activity.

- Experimental Conditions : Buffer composition (e.g., DMSO concentration) affects solubility .

- Computational Limitations : Hybrid functionals may underestimate dispersion forces in fluorinated systems. Validate DFT results with MP2 or CCSD(T) methods .

Q. What methodologies identify metabolic pathways of this compound in biological systems?

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-HRMS. Key metabolites may include hydroxylated or glucuronidated derivatives .

- Isotopic Labeling : Use -labeled compounds to track carboxylate group transformations.

- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

Table 2. Computational Parameters for DFT Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Optimizes geometry and electronic properties |

| ωB97X-D | def2-TZVP | Accounts for dispersion forces in fluorinated systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.